5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of various 1,3,4-oxadiazole derivatives, including those with a 4-fluorophenyl moiety, has been explored in several studies. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involved refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, and Mass spectral studies, and confirmation by single crystal X-ray diffraction . Another study reported a generalized synthesis of 3-amino-5-aryl-, 3-amino-5-polyfluorophenyl-, and 3-am
Scientific Research Applications
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: This compound has been synthesized and studied for its potential as an inhibitor of the human estrogen alpha receptor (ERα), which could make it useful in the treatment of breast cancer .
- Methods of Application or Experimental Procedures: The compound was synthesized via a two-step reaction. First, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Second, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
- Results or Outcomes: Molecular docking studies showed that the binding affinity of the synthesized compound to ERα was close to that of 4-OHT, a native ligand . This suggests that the compound could have potential as a therapeutic agent in the treatment of breast cancer.
Application in Organic Synthesis
- Specific Scientific Field: Organic Synthesis .
- Summary of the Application: “5-(4-Fluorophenyl)pyridine-3-carboxylic acid” is used in organic synthesis . While this is not the exact compound you asked about, it is structurally similar and might have similar applications.
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the context of the synthesis. Typically, this compound would be used as a building block or intermediate in the synthesis of more complex molecules .
- Results or Outcomes: The outcomes would also depend on the specific context of the synthesis. In general, the use of this compound in organic synthesis could lead to the production of a wide variety of structurally diverse and complex molecules .
Application in Biological Research
- Specific Scientific Field: Biological Research .
- Summary of the Application: Indole derivatives, which are structurally similar to “5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the context of the research. Typically, these compounds would be synthesized and then tested in vitro or in vivo for their biological activities .
- Results or Outcomes: The outcomes would also depend on the specific context of the research. In general, the use of indole derivatives in biological research could lead to the discovery of new therapeutic agents .
properties
IUPAC Name |
5-(4-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSHBDOOEVBVHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485730 | |
Record name | 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-3-methyl-1,2,4-oxadiazole | |
CAS RN |
59562-68-4 | |
Record name | 5-(4-FLUORO-PHENYL)-3-METHYL-[1,2,4]OXADIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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